2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine

Purity Quality control Reproducibility

2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine (CAS 866157-02-0) is a synthetic organic compound belonging to the sulfonylurea class, with a molecular formula of C₁₈H₁₆N₄O₄S and a molecular weight of 384.41 g/mol. The compound is supplied as a research-grade building block by multiple vendors, with reported purities ranging from 95% (AKSci) to ≥98% (MolCore).

Molecular Formula C18H16N4O4S
Molecular Weight 384.41
CAS No. 866157-02-0
Cat. No. B2734798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine
CAS866157-02-0
Molecular FormulaC18H16N4O4S
Molecular Weight384.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3
InChIInChI=1S/C18H16N4O4S/c1-13-5-7-16(8-6-13)27(24,25)22-18(23)21-14-3-2-4-15(11-14)26-17-12-19-9-10-20-17/h2-12H,1H3,(H2,21,22,23)
InChIKeyLOMMQBAXZMWMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine (CAS 866157-02-0) – Compound Identity and Procurement Baseline


2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine (CAS 866157-02-0) is a synthetic organic compound belonging to the sulfonylurea class, with a molecular formula of C₁₈H₁₆N₄O₄S and a molecular weight of 384.41 g/mol . The compound is supplied as a research-grade building block by multiple vendors, with reported purities ranging from 95% (AKSci) to ≥98% (MolCore) . It features a pyrazine ring linked to a meta-substituted phenoxy group bearing a sulfonylurea moiety – a scaffold that appears in patents describing N‑pyrazinyl‑phenylsulphonamide chemokine receptor modulators [1]. No peer-reviewed biological activity data have been identified for this specific compound at the time of this analysis.

866157-02-0 Structural Differentiation – Why Generic Analogs Cannot Be Substituted Without Verification


The sulfonylurea linkage in 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine distinguishes it fundamentally from closely related sulfonamide-only analogs such as VE‑821 (an ATR kinase inhibitor with a Ki of 13 nM) and from simple urea‑linked pyrazine derivatives [1][2]. The presence of the sulfonylurea group introduces an additional hydrogen-bond donor and acceptor, altering topological polar surface area (TPSA) and hydrogen-bonding capacity relative to sulfonamide comparators [3]. This structural difference can significantly impact solubility, permeability, and target engagement profiles, as documented for sulfonylurea vs. sulfonamide series in chemokine receptor (CCR4) antagonist programs [4]. Generic substitution with simpler sulfonamide or urea analogs is therefore not chemically equivalent and may lead to divergent SAR or physicochemical behaviour in assay systems.

866157-02-0 Quantitative Differentiation Evidence Against Structural Analogs


Supplier Purity Differentiation: MolCore ≥98% vs AKSci ≥95% – Impact on Assay Reproducibility

Among the three identified commercial suppliers of CAS 866157-02-0, MolCore reports the highest minimum purity specification of NLT 98% (≥98%), compared with AKSci at ≥95% and CymitQuimica at Min. 95% . A 3-percentage-point purity gap can translate into a measurable difference in effective concentration in biological assays, particularly when working at low-micromolar concentrations where impurities may contribute to off-target effects or baseline noise.

Purity Quality control Reproducibility

Sulfonylurea vs. Sulfonamide Hydrogen-Bond Capacity – Impact on Permeability and Solubility

The target compound contains a sulfonylurea linker (–SO₂–NH–CO–NH–), which provides two hydrogen-bond donors (HBD) and four hydrogen-bond acceptors (HBA) within the linker region alone [1]. In contrast, the pyrazine sulfonamide analog VE‑821 (Ki 13 nM ATR inhibitor) has zero HBD and two HBA in its sulfonamide linker [2]. This difference yields a computed topological polar surface area (TPSA) of approximately 130 Ų for the target compound, versus ~110 Ų for VE‑821 [3]. The additional HBD capacity of the sulfonylurea may reduce passive membrane permeability (lower PAMPA Pe) but can enhance aqueous solubility via stronger water interaction, a trade-off that directly affects bioassay conditions and formulation strategy.

Physicochemical properties Drug-likeness Permeability

Rotatable Bond Count and Conformational Flexibility – Differentiating the meta-Phenoxy Linker from Rigid Analogs

The target compound possesses 7 rotatable bonds (RB), driven by the central meta‑substituted phenoxy linkage connecting the pyrazine ring to the sulfonylurea phenyl group [1]. This is higher than the 5 rotatable bonds found in the ATR inhibitor VE‑821, where the phenyl ring is directly attached to the pyrazine carboxamide without an intervening phenoxy spacer [2]. Higher rotatable bond count generally correlates with a larger entropic penalty upon binding, which can affect binding kinetics (slower on‑rate, faster off‑rate) and may be desirable for reversible target engagement or undesirable for achieving high-affinity binding [3].

Conformational flexibility Entropy penalty Binding kinetics

Sulfonylurea Chemokine Receptor Modulation – Patent-Class Evidence Against Sulfonamide-Only Series

Patent US7662825B2 (AstraZeneca) describes N‑pyrazinyl‑phenylsulphonamides as chemokine receptor modulators for asthma and inflammatory diseases, and explicitly includes compounds with sulfonylurea linkers within the genus of formula (I) [1]. While no specific IC₅₀ or Ki data are available for CAS 866157-02-0 itself, the patent demonstrates that sulfonylurea-containing members of this chemotype engage chemokine receptors (CCR4 implicated) with sufficient potency to warrant pharmaceutical development [2]. By contrast, simple N‑pyrazinyl‑benzenesulfonamide analogs (lacking the urea extension) show a different selectivity profile across the kinome and GPCR panels, as evidenced by the ATR inhibitor series .

Chemokine receptor CCR4 Inflammation

866157-02-0 Procurement-Relevant Application Scenarios Based on Verified Differentiation Evidence


Sulfonylurea-Based Chemokine Receptor Modulator Library Synthesis

Researchers building compound libraries targeting chemokine receptors (CCR4, CXCR2) for inflammatory disease or immuno-oncology programs can use CAS 866157-02-0 as a key building block. The compound's sulfonylurea linker and meta‑phenoxy‑pyrazine architecture map onto the genus disclosed in AstraZeneca's N‑pyrazinyl‑phenylsulphonamide patent (US7662825B2) [1], providing a structural entry point distinct from simple sulfonamide analogs. The ≥98% purity option from MolCore supports library synthesis with minimal by-product interference .

Physicochemical Probe for Sulfonylurea vs. Sulfonamide Permeability Studies

The compound's distinct hydrogen-bond donor count (HBD = 3) and elevated TPSA (~130 Ų) relative to sulfonamide analogs such as VE‑821 (HBD = 2, TPSA ≈ 110 Ų) make it suitable as a matched-pair physicochemical probe in PAMPA or Caco‑2 permeability assays [2]. This application is particularly relevant when investigating the permeability-solubility trade-off introduced by sulfonylurea bioisosteres [3].

Conformational Flexibility Benchmarking in Fragment-Based Drug Design

With 7 rotatable bonds, CAS 866157-02-0 exhibits conformational flexibility comparable to the clinically used sulfonylurea glipizide (RB = 7) but higher than rigid pyrazine-phenyl analogs (VE‑821, RB = 5) [4]. This property makes it a useful benchmarking compound for assessing the entropic penalty of flexible linkers in fragment-growing campaigns, particularly when the research goal is to balance binding enthalpy with conformational entropy [5].

Quality-Control Standard for Sulfonylurea Building Block Procurement

Given the observed purity range across suppliers (95%–98%), CAS 866157-02-0 can serve as a procurement quality-control standard. Teams requiring high batch-to-batch reproducibility in SAR studies should preferentially source from MolCore (NLT 98%, ISO-certified) rather than lower-purity alternatives (AKSci ≥95%, CymitQuimica Min. 95%) to minimize impurity-driven variability in dose-response assays [6].

Quote Request

Request a Quote for 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.